Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate is a complex organic compound with a unique structure that includes a thiopyrano and thiochromen moiety
Preparation Methods
The synthesis of Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the successful formation of the desired product.
Chemical Reactions Analysis
Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with hydrazine and phenylhydrazine to form 1,2-dihydro-5-benzothiopyrano[4,3-c]pyrazol-3-one and its 2-phenyl derivative . These reactions often require specific reagents and conditions to proceed efficiently.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex moleculesFor instance, it can be used in the development of new pharmaceuticals and as a tool for studying biochemical pathways .
Mechanism of Action
The mechanism of action of Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate can be compared to other similar compounds, such as 4-hydroxy-2-quinolones and 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid . These compounds share some structural similarities but differ in their specific functional groups and reactivity. The unique features of this compound, such as its thiopyrano and thiochromen moieties, make it distinct and valuable for specific applications.
Properties
CAS No. |
74122-58-0 |
---|---|
Molecular Formula |
C15H12O6S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 2-oxo-2-(4,6,6-trioxo-3,5-dihydro-2H-thiopyrano[3,2-c]thiochromen-3-yl)acetate |
InChI |
InChI=1S/C15H12O6S2/c1-21-15(18)13(17)9-6-22-14-8-4-2-3-5-11(8)23(19,20)7-10(14)12(9)16/h2-5,9H,6-7H2,1H3 |
InChI Key |
JXVQOHFSFCWZRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1CSC2=C(C1=O)CS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.